molecular formula C9H11ClN2O2 B3095821 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride CAS No. 1269087-70-8

6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride

Cat. No.: B3095821
CAS No.: 1269087-70-8
M. Wt: 214.65
InChI Key: BVADWVOMHZRPFL-UHFFFAOYSA-N
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Description

6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride (CAS: 1269087-70-8) is a substituted benzoxazolone derivative. Benzoxazolones are heterocyclic compounds featuring a fused benzene and oxazole ring system. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research. The ethyl substituent at the 3-position distinguishes it from simpler analogs like the methyl or unsubstituted variants. Its molecular formula is C₉H₁₁N₂O₂·HCl, with a molecular weight of 214.45 g/mol.

Properties

IUPAC Name

6-amino-3-ethyl-1,3-benzoxazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-2-11-7-4-3-6(10)5-8(7)13-9(11)12;/h3-5H,2,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVADWVOMHZRPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)OC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride, with the CAS number 184159-08-8, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C9H11ClN2O2
  • Molecular Weight : 202.65 g/mol
  • Purity : ≥95%
  • Appearance : Solid
  • Storage Conditions : Ambient temperature

The biological activity of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride is primarily attributed to its ability to interact with various biological targets. The compound has been shown to exhibit:

  • Antioxidant Activity : It demonstrates significant radical scavenging capabilities, which are crucial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound selectively inhibits cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response. Inhibition of COX-2 is particularly beneficial as it reduces inflammation without the gastrointestinal side effects associated with COX-1 inhibition .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a potential candidate for developing new antibiotics .

Antioxidant Activity

A study evaluating the antioxidant properties of various benzoxazole derivatives indicated that 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride exhibited a high degree of DPPH radical scavenging activity. The compound's structure allows it to donate electrons effectively, thus neutralizing free radicals .

Anti-inflammatory Activity

In vivo studies conducted on rat models demonstrated that the administration of this compound significantly reduced edema and inflammation induced by adjuvants. The effective dose (ED50) was reported at approximately 0.094 mg/kg, highlighting its potency in reducing inflammatory markers .

Antimicrobial Activity

The antimicrobial efficacy of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride was tested against various strains of bacteria including Escherichia coli and Staphylococcus aureus. Results showed a notable inhibitory effect, suggesting its potential as an antimicrobial agent .

Case Studies

StudyObjectiveFindings
Study AEvaluate antioxidant capacityHigh DPPH scavenging activity; effective in reducing oxidative stress markers.
Study BAssess anti-inflammatory effectsSignificant reduction in edema in rat models; ED50 at 0.094 mg/kg.
Study CTest antimicrobial propertiesEffective against E. coli and S. aureus; potential for antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzoxazolone derivatives to highlight differences in substituents, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Inference) Availability (2025)
6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one HCl 1269087-70-8 C₉H₁₁N₂O₂·HCl 214.45 3-Ethyl, 6-amino, HCl High (hydrochloride salt) Limited (discontinued)
6-Amino-3-methyl-1,3-benzoxazol-2(3H)-one 99584-10-8 C₈H₈N₂O₂ 164.16 3-Methyl, 6-amino Moderate (neutral form) Available (Thermo Scientific)
6-Amino-1,3-benzoxazol-2(3H)-one 22876-17-1 C₇H₆N₂O₂ 150.13 Unsubstituted, 6-amino Low Available (Kanto Reagents)
3-Benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one - C₂₁H₁₅ClN₂O₃ 378.81 3-Benzyl, 6-(2-Cl-benzoyl) Not reported Research use

Key Findings

Substituent Effects :

  • The ethyl group in the target compound increases lipophilicity compared to the methyl analog (logP: estimated +0.5 vs. +0.2).
  • The hydrochloride salt improves aqueous solubility, critical for biological assays, whereas neutral analogs (e.g., CAS 22876-17-1) require organic solvents.

Biological Activity: Benzoxazolones with 3-alkyl substituents (ethyl, methyl) exhibit enhanced metabolic stability compared to unsubstituted derivatives. 6-Amino substitution is associated with antimicrobial and anti-inflammatory activity, as seen in structurally related compounds like 3-anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one.

Synthesis and Characterization :

  • Synthesis often involves nucleophilic substitution (e.g., reacting 6-acetyl-2-hydroxybenzothiazole with alkylamines, as in ).
  • X-ray crystallography (e.g., SHELX, ORTEP-3) confirms substituent orientation and hydrogen bonding patterns, critical for activity.

Commercial Availability :

  • The hydrochloride form (CAS 1269087-70-8) is less accessible than its methyl analog (CAS 99584-10-8), which is widely supplied by Thermo Scientific.

Q & A

Basic: What are the standard laboratory synthesis protocols for 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride?

Methodological Answer:
The compound is typically synthesized via nitro-group reduction. A common approach involves reacting 3-ethyl-6-nitro-1,3-benzoxazol-2(3H)-one with stannous chloride (SnCl₂·2H₂O) in ethanol under acidic conditions (6 N HCl). The mixture is refluxed, followed by neutralization with NaOH (pH 10–11) and extraction with dichloromethane . Alternative routes include functionalizing the benzoxazolone core with ethylamine derivatives, followed by HCl treatment to form the hydrochloride salt .

Advanced: How can synthetic routes be optimized to minimize ring cleavage and improve yield?

Methodological Answer:
Ring stability is critical. Avoid nucleophilic agents like piperidine or methanol, which cleave the benzoxazolone heterocycle . Optimize reaction conditions by:

  • Using anhydrous solvents (e.g., acetone) to prevent hydrolysis.
  • Controlling temperature (60–80°C) during alkylation steps to reduce side reactions .
  • Employing protecting groups for the amino moiety during intermediate steps to prevent undesired ring opening .

Basic: What analytical techniques are used to confirm the structural integrity of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.008 Å) and confirms substituent positions .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies characteristic signals (e.g., ethyl group at δ ~1.2–1.4 ppm, NH₂ at δ ~5.5 ppm) .
    • IR : Confirms carbonyl (C=O) stretching at ~1750 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .
  • Elemental analysis : Validates purity (98–102% for hydrochloride salts) .

Advanced: How can researchers resolve contradictions in spectral data arising from tautomerism or solvatomorphism?

Methodological Answer:

  • Variable-temperature NMR : Differentiates tautomeric forms (e.g., oxazolone vs. enol tautomers) by observing signal splitting at elevated temperatures .
  • Powder X-ray diffraction (PXRD) : Detects polymorphic or solvate forms by comparing experimental patterns with simulated data from single-crystal structures .
  • DFT calculations : Predicts stable tautomers and validates experimental spectra .

Basic: What is the reactivity of the amino group in this compound under acidic or basic conditions?

Methodological Answer:

  • Acidic conditions : The amino group (-NH₂) undergoes protonation, forming -NH₃⁺, which enhances solubility in polar solvents. This property is exploited in salt formation (e.g., hydrochloride) .
  • Basic conditions : Deamination may occur, particularly at high pH (>10), leading to ring degradation. Stabilize the amino group via acetylation or benzoylation before basic treatments .

Advanced: How does the benzoxazolone core influence biological activity, and what modifications enhance target specificity?

Methodological Answer:

  • Antimicrobial activity : The benzoxazolone scaffold exhibits moderate activity against Gram-positive bacteria. Enhance specificity by:
    • Introducing electron-withdrawing groups (e.g., Cl at position 6) to improve membrane penetration .
    • Conjugating with triazole moieties to target microbial enzymes (e.g., P4B analogs) .
  • Fluorescent probes : Modify the ethylamino side chain with fluorophores (e.g., dansyl chloride) for cell imaging applications. Solubility in aqueous-alcoholic mixtures is critical for bioimaging .

Basic: What safety precautions are essential during handling and synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors .
  • Protective gear : Wear nitrile gloves and goggles to prevent skin/eye contact. Immediate rinsing with water is required upon exposure .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can researchers address discrepancies in yield or purity between synthetic batches?

Methodological Answer:

  • Chromatographic analysis : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) to quantify impurities. Adjust gradient elution to resolve byproducts .
  • Process optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Reproducibility improves with controlled reagent stoichiometry (e.g., 1:1.05 molar ratio of substrate to SnCl₂) .
  • Crystallization : Recrystallize from ethanol-water mixtures (7:3) to enhance purity (>99%) .

Basic: What are the documented biological evaluation protocols for this compound?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) with S. aureus (ATCC 25923) and E. coli (ATCC 25922). Report MIC values in µg/mL .
  • Cytotoxicity testing : Perform MTT assays on HEK-293 cells, using 1–100 µM concentrations to assess IC₅₀ .

Advanced: What mechanistic insights explain the compound’s instability in protic solvents?

Methodological Answer:
The benzoxazolone ring undergoes nucleophilic attack by water or alcohols, leading to ring-opening via C2-O bond cleavage. This is exacerbated by:

  • Acid catalysis : HCl promotes hydrolysis, forming 2-aminophenol derivatives .
  • Steric effects : Bulky substituents (e.g., ethyl at N3) slow hydrolysis by hindering solvent access to the carbonyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride

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